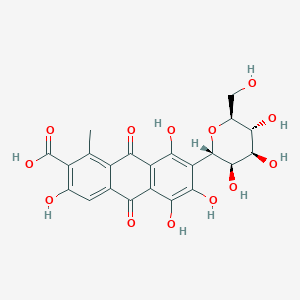
Carmin
Vue d'ensemble
Description
Coloring matter from the insect Coccus cacti L. It is used in foods, pharmaceuticals, toiletries, etc., as a dye, and also has use as a microscopic stain and biological marker.
Mécanisme D'action
Target of Action
Carmine, also known as Cochineal or Alum lake of carminic acid, is a bright-red pigment Its main application is in the food and cosmetics industry, where it imparts a deep red color to products .
Mode of Action
Carmine’s mode of action is primarily physical rather than biochemical. As a dye, it imparts color to substances by reflecting certain wavelengths of light while absorbing others . The bright red color of carmine is due to the presence of carminic acid, which is an aluminium complex .
Biochemical Pathways
It is produced from carminic acid, which is extracted from some scale insects such as the cochineal scale . The production of carmine involves the extraction of carminic acid from the insects, followed by its conversion into an aluminium complex .
Pharmacokinetics
When ingested as a food colorant, it passes through the digestive system without being absorbed .
Result of Action
The primary result of carmine’s action is the imparting of a deep red color to the substances it is added to. This is due to the reflection of certain wavelengths of light by the carminic acid present in carmine .
Action Environment
For instance, the quality and color intensity of carmine can vary depending on the species of cochineal insects used and the conditions under which they are farmed . Furthermore, the process of extracting carminic acid from the insects and converting it into carmine can also influence the quality of the final product .
Applications De Recherche Scientifique
Photocatalyse et oxydation photoélectrochimique
Le colorant carmin a été utilisé dans des études relatives à la photocatalyse et aux processus d'oxydation photoélectrochimique . Dans une étude, un photocatalyseur ZnO actif sous lumière UV a été synthétisé et appliqué à la dégradation du colorant this compound en utilisant deux technologies prometteuses : la photocatalyse et l'oxydation électrochimique . Les résultats ont révélé que le catalyseur a atteint une dégradation de 66,76 % du this compound sous irradiation de lumière UV .
Extraction de l'aluminium et du chrome
Le this compound a été utilisé dans la synthèse d'un nouveau nanomatériau polymère peu coûteux pour l'extraction sélective de l'aluminium et du chrome à partir d'échantillons végétaux . Le nanomatériau synthétisé, composé de polyacrylamide et de this compound (PAM-CR), a été utilisé avant la détermination de ces éléments par spectrométrie d'absorption atomique en flamme . Le nanomatériau PAM-CR s'est avéré efficace, avec des taux de récupération compris entre 93,1 % et 102,7 % .
Applications de la capture de lumière et de la photovoltaïque
Le this compound a été utilisé dans le traitement rapide des interfaces organiques/inorganiques pour les applications de capture de lumière et de photovoltaïque . Dans une étude, des interfaces this compound µ-colorant/p-Si(111) ont été introduites, et les constantes optiques des films de this compound µ-colorant déposés par rotation ont été étudiées .
Analyse Biochimique
Biochemical Properties
Carmine interacts with various biomolecules in biochemical reactions. It is soluble in water, which allows it to interact with water-soluble proteins and enzymes
Cellular Effects
The cellular effects of Carmine are not fully understood. Some studies suggest that Carmine may have cytotoxic effects. For example, a study on the effects of Indigo Carmine, a related compound, on Allium cepa root cells found a decrease in root length and mitotic index at all concentrations of the dye
Temporal Effects in Laboratory Settings
It is known that Carmine is stable and does not degrade easily
Dosage Effects in Animal Models
A study on the toxicity of Carmine Cochineal and Caramel IV dyes to terrestrial plants and micro-crustaceans found that the dyes were very toxic to Artemia salina, a model organism used in toxicity testing
Transport and Distribution
It is known that Carmine is soluble in water, which may facilitate its transport and distribution
Subcellular Localization
Given its solubility in water, it is likely that Carmine can diffuse through the cytoplasm and potentially interact with various subcellular structures
Propriétés
IUPAC Name |
3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O13/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34)/t7-,14-,19+,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQLVPJVXFOQEV-BOZRTPIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red crystals in methanol; bright red powder; deep red color in water; [HSDB] | |
| Record name | Carmine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1870 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1390-65-4 | |
| Record name | Carmine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001390654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carmine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


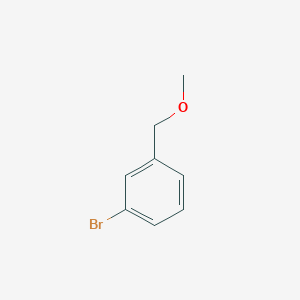

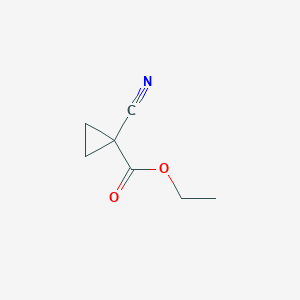


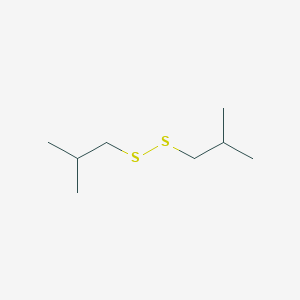



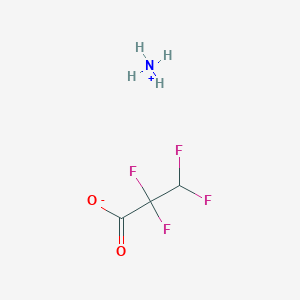
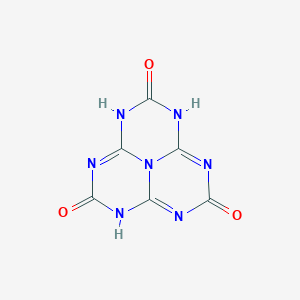
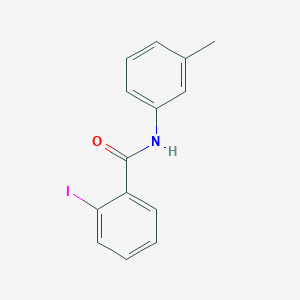
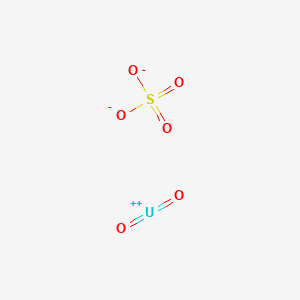
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B74442.png)
